2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach includes the following steps:
Bromination: Introduction of a bromine atom to the benzaldehyde ring.
Ethoxylation: Addition of an ethoxy group to the benzaldehyde.
Formation of Thiosemicarbazone: Reaction of the aldehyde with thiosemicarbazide to form the thiosemicarbazone derivative.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thiosemicarbazone moiety to other functional groups.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the thiosemicarbazone moiety.
4-[(2-Methylbenzyl)oxy]benzaldehyde: Similar structure but lacks the bromine and ethoxy groups.
Uniqueness
2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the thiosemicarbazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20BrN3O2S |
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Molecular Weight |
422.3g/mol |
IUPAC Name |
[(E)-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C18H20BrN3O2S/c1-3-23-16-9-13(10-21-22-18(20)25)8-15(19)17(16)24-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H3,20,22,25)/b21-10+ |
InChI Key |
LUMAJUALRGQVLJ-UFFVCSGVSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=CC=C2C |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC2=CC=CC=C2C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=CC=C2C |
Origin of Product |
United States |
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